![molecular formula C19H22ClFN2OS B2824859 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338421-73-1](/img/structure/B2824859.png)
1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
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Description
This compound is a chemical substance with the molecular formula C17H21ClFN3OS . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperazine derivatives are known to undergo a variety of reactions. These include cyclization with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the available resources .Scientific Research Applications
Analytical Chemistry
El-Sherbiny et al. (2005) developed a method using micellar liquid chromatography (MLC) for analyzing flunarizine hydrochloride and its degradation products. This study highlights the significance of analytical techniques in identifying and quantifying pharmaceutical compounds and their derivatives, which is crucial in quality control and drug development processes (El-Sherbiny et al., 2005).
Antimicrobial Research
Wang et al. (2011) synthesized novel diphenyl piperazine-based sulfanilamides and evaluated them for antibacterial and antifungal activities. This research demonstrates the potential of piperazine derivatives in developing new antimicrobial agents (Wang et al., 2011).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) explored the synthesis and potential anticancer and antituberculosis effects of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. Some compounds exhibited significant activity against tuberculosis and cancer cells, indicating the therapeutic applications of these derivatives in treating these diseases (Mallikarjuna et al., 2014).
Fluorescent Logic Gates
Gauci and Magri (2022) designed compounds including a piperazine receptor for use as fluorescent logic gates. These compounds have potential applications in probing the microenvironment of cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antitumor Activity
Naito et al. (2005) synthesized and evaluated a series of 3-phenylpiperazinyl-1-trans-propenes for their cytotoxic activity against tumor cell lines. This study contributes to the understanding of the antitumor potential of piperazine derivatives (Naito et al., 2005).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17/h1-8,18,24H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIOASVVRZHRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol |
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